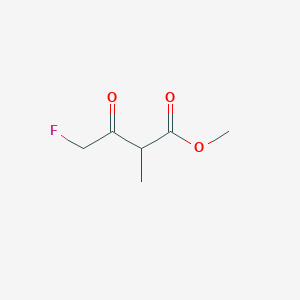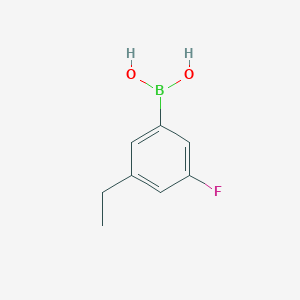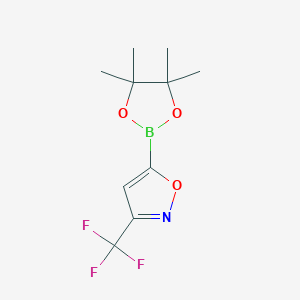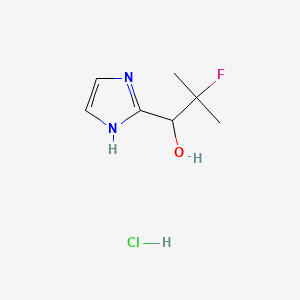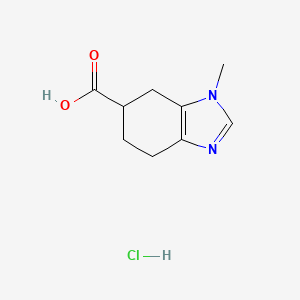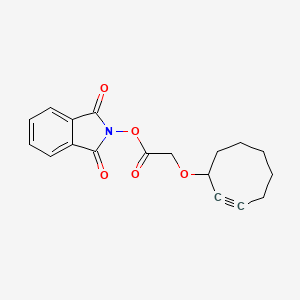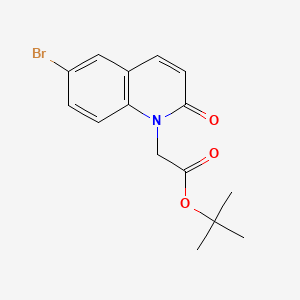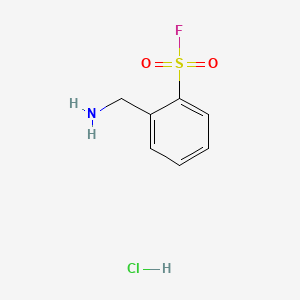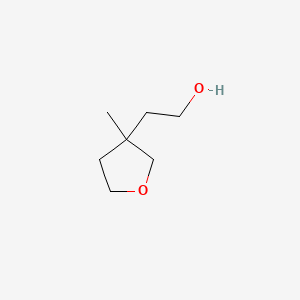![molecular formula C6H7F2NOS B15299419 [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with formaldehyde or a suitable methanol derivative under controlled conditions. The reaction may require a catalyst to facilitate the formation of the methanol group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole ring can participate in substitution reactions, where the difluoroethyl group or methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield formaldehyde or formic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and thiazole ring may play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanol: A similar compound with the methanol group attached to the 5-position of the thiazole ring.
1,1-Difluoroethyl chloride: A related compound used as a difluoroethylating reagent.
Uniqueness
[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H7F2NOS |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C6H7F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h3,10H,2H2,1H3 |
InChI Key |
MTHKUDLQXVSPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


